Ergolin-8-amine, 6-methyl-, (8a)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-amino-6-methylergoline typically involves the use of ergot alkaloid derivatives as starting materials. The reaction conditions often include specific solvents like ethanol and methanol, and the process may involve multiple steps to achieve the desired product .
Industrial Production Methods
Industrial production methods for 8a-amino-6-methylergoline are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is produced in controlled environments to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
8a-Amino-6-methylergoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of 8a-amino-6-methylergoline, while reduction may produce more stable forms of the compound .
Scientific Research Applications
8a-Amino-6-methylergoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other ergot alkaloid derivatives.
Biology: It is studied for its interactions with various biological receptors.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8a-amino-6-methylergoline involves its interaction with dopamine receptors. It acts as a partial agonist at these receptors, influencing various physiological processes. The molecular targets include dopamine D2 receptors, and the pathways involved are related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Trans-Dihydro Lisuride: An ergot alkaloid derivative that acts as a partial dopamine D2-receptor agonist.
Methylergometrine: Used to prevent and control uterine atony and hemorrhage.
Uniqueness
8a-Amino-6-methylergoline is unique due to its specific structure and its role as an intermediate in the synthesis of other pharmacologically active compounds. Its ability to interact with dopamine receptors makes it valuable in both research and pharmaceutical applications .
Properties
IUPAC Name |
7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBZNRUCSWDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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